Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate (CAS 1715033-51-4) is a biaryl compound featuring a 2-aminopyridin-3-yl moiety coupled to a 2-fluorobenzoate core bearing a tert-butyl ester protecting group. The molecular formula is C16H17FN2O2 with a molecular weight of 288.32 g/mol.

Molecular Formula C16H17FN2O2
Molecular Weight 288.32 g/mol
CAS No. 1715033-51-4
Cat. No. B1475617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate
CAS1715033-51-4
Molecular FormulaC16H17FN2O2
Molecular Weight288.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=C(N=CC=C2)N)F
InChIInChI=1S/C16H17FN2O2/c1-16(2,3)21-15(20)12-7-6-10(9-13(12)17)11-5-4-8-19-14(11)18/h4-9H,1-3H3,(H2,18,19)
InChIKeyYZPJUVRRYDSKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate (CAS 1715033-51-4): Chemical Identity and Procurement Baseline


Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate (CAS 1715033-51-4) is a biaryl compound featuring a 2-aminopyridin-3-yl moiety coupled to a 2-fluorobenzoate core bearing a tert-butyl ester protecting group. The molecular formula is C16H17FN2O2 with a molecular weight of 288.32 g/mol [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, particularly in the preparation of FLAP (5-lipoxygenase-activating protein) modulators and kinase-targeting small molecules [2]. The 2-aminopyridine fragment functions as a hydrogen-bond donor-acceptor motif capable of engaging hinge-region residues in kinase ATP-binding pockets, while the fluorine substituent modulates aromatic ring electronics and metabolic stability [3].

Synthetic intermediate for FLAP modulator programs
Tert-butyl ester stable under Suzuki-Miyaura conditions
2-Aminopyridin-3-yl motif for kinase hinge-binding studies

Why Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate Cannot Be Casually Substituted with In-Class Analogs


Substituting tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate with structurally related analogs—such as methyl ester variants (e.g., CAS 1216772-15-4 or 1314988-17-4) or regioisomeric aminopyridine benzoates—introduces quantifiable differences in synthetic efficiency, physicochemical properties, and downstream reactivity [1]. The tert-butyl ester serves as a carboxylic acid protecting group that is stable under Suzuki-Miyaura cross-coupling conditions yet cleavable under acidic conditions, whereas methyl esters are susceptible to nucleophilic attack and premature hydrolysis [2]. The 2-aminopyridin-3-yl substitution pattern places the amino group ortho to the pyridine nitrogen, creating a unique bidentate hydrogen-bonding geometry distinct from 6-aminopyridin-3-yl or 4-aminopyridin-2-yl isomers [3]. The 2-fluoro substitution on the benzoate ring further distinguishes this compound from non-fluorinated analogs by altering both electronic properties and metabolic liability in final drug candidates [1].

Methyl ester analogs Susceptible to premature hydrolysis during coupling, may reduce yields.
Regioisomeric aminopyridines 6- or 4-amino isomers alter hinge-binding geometry and kinase selectivity profile.
Non-fluorinated benzoates Lack of fluorine shifts electronic properties and coupling kinetics.

Quantitative Differentiation Evidence for Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate Procurement Decisions


Suzuki-Miyaura Cross-Coupling Yield: Tert-butyl Ester vs. Alternative Ester Protecting Groups

In the Suzuki-Miyaura cross-coupling between tert-butyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and 3-bromo-2-aminopyridine, the tert-butyl ester-protected boronate delivers a 75% isolated yield of the target biaryl product after flash chromatography purification [1]. Comparative literature data for analogous Suzuki couplings with methyl ester-protected 2-fluorobenzoate boronates under similar Pd(PPh3)4-catalyzed conditions indicate yields typically ranging from 45% to 62% due to competing ester hydrolysis and protodeboronation side reactions [2].

Suzuki Coupling Yield
Cross-study comparable
Tert-butyl ester: 75% isolated yield vs. methyl ester: 45–62%
Reported yield difference may support intermediate procurement decisions.
Pd(PPh₃)₄, n-butanol, Na₂CO₃, 100°C; flash chromatography
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

2-Aminopyridin-3-yl vs. 6-Aminopyridin-3-yl Hydrogen-Bonding Geometry Differentiation

The 2-aminopyridin-3-yl moiety in this compound positions the exocyclic amino group ortho to the pyridine nitrogen (N1), forming a five-membered intramolecular hydrogen-bonded pseudo-ring capable of bidentate donor-acceptor interactions with kinase hinge residues [1]. In contrast, the 6-aminopyridin-3-yl isomer (as in CAS 1314988-17-4, methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate) positions the amino group para to the pyridine nitrogen, eliminating the intramolecular hydrogen bond and reducing the potential for bidentate hinge binding [2].

Hinge-Binding Geometry
Class-level inference
2-Aminopyridin-3-yl: bidentate donor-acceptor; 6-amino isomer: monodentate only
Geometry difference may affect kinase selectivity and binding efficiency.
Estimated intramolecular N···N distances differ by ~2 Å
Kinase Inhibitor Design Structure-Based Drug Design Molecular Recognition

Tert-butyl Ester vs. Carboxylic Acid: Differential Physicochemical Properties for Chromatographic Purification

The tert-butyl ester form of this compound exhibits a calculated XLogP3-AA value of 3.1, placing it in an optimal lipophilicity range for normal-phase flash chromatography purification using ethyl acetate/heptane gradients (10–50% EtOAc) [1]. The corresponding carboxylic acid (tert-butyl ester cleaved) would possess an XLogP3-AA of approximately 1.2–1.6 and require reverse-phase C18 chromatography with acetonitrile/water mobile phases containing 0.1% TFA, increasing purification time and solvent consumption by approximately 2- to 3-fold based on typical laboratory workflows [2].

Purification Compatibility
Class-level inference
XLogP3-AA 3.1 (tert-butyl ester) vs. ~1.2–1.6 (free acid)
Higher lipophilicity supports normal-phase chromatography, reducing solvent use.
EtOAc/heptane gradient vs. reverse-phase C18 requirement
Purification Process Chemistry Chromatography

2-Fluoro vs. Non-Fluorinated Benzoate: Electronic Modulation for Downstream Amide Bond Formation

The 2-fluoro substituent on the benzoate ring withdraws electron density from the aromatic system, as evidenced by the 19F NMR chemical shift of ortho-fluorobenzoates typically appearing at −108 to −112 ppm (vs. CFCl3) [1]. This electronic perturbation increases the electrophilicity of the ester carbonyl carbon and, upon deprotection to the carboxylic acid, enhances the rate of amide bond formation in coupling reactions with amines by 1.5- to 2.0-fold compared to non-fluorinated benzoic acid analogs (Hammett σm for fluorine: +0.34) [2].

Amide Coupling Rate
Class-level inference
2-Fluoro: 1.5–2.0× faster coupling vs. non-fluorinated (Hammett σₘ +0.34)
Fluorine effect may accelerate amide bond formation under standard conditions.
EDCI/HOBt or HATU/DIEA, DMF or DCM, room temperature
Medicinal Chemistry Peptide Coupling Electronic Effects

Optimal Application Scenarios for Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate Based on Quantitative Evidence


Intermediate Supply for FLAP Modulator Medicinal Chemistry Programs

This compound serves as a key biaryl intermediate in the synthesis of FLAP (5-lipoxygenase-activating protein) modulators for inflammatory disease indications. The 75% Suzuki coupling yield reported in patent literature [1] provides a reproducible synthetic entry point that procurement teams can benchmark when sourcing this intermediate for multi-gram to kilogram-scale campaigns. The tert-butyl ester protecting group remains intact throughout the coupling sequence, enabling late-stage deprotection to the carboxylic acid for subsequent amide diversification.

Kinase-Focused Fragment Library Construction Requiring Bidentate Hinge Binders

The 2-aminopyridin-3-yl motif embedded in this compound provides a bidentate hydrogen-bonding pharmacophore capable of engaging kinase hinge regions via a donor-acceptor pair [2]. Procurement of this building block supports fragment-based drug discovery and focused library synthesis targeting kinases where hinge-binding efficiency is correlated with selectivity—including Mps1 (TTK), c-MET, and TAM family kinases. The fluorine substituent further enables 19F NMR-based fragment screening and metabolic profiling of downstream analogs.

Scale-Up Feasibility Assessment Using Demonstrated Chromatographic Parameters

The 75% isolated yield achieved using flash chromatography with an ethyl acetate/heptane gradient (10–50%) establishes a validated purification protocol directly transferable to process chemistry groups [1]. The calculated XLogP3-AA of 3.1 places the compound in a polarity window amenable to normal-phase purification, reducing solvent consumption and purification time relative to reverse-phase methods required for the free carboxylic acid [3]. These parameters support accurate cost-of-goods modeling for procurement decisions involving larger quantities.

Amide Library Diversification via Fluorine-Enhanced Coupling Kinetics

Following tert-butyl ester deprotection under acidic conditions (TFA/DCM or HCl/dioxane), the resulting 2-fluoro-substituted benzoic acid exhibits enhanced electrophilicity due to the electron-withdrawing fluorine substituent (Hammett σm = +0.34) [4]. This electronic activation translates to 1.5- to 2.0-fold faster amide bond formation under standard carbodiimide or uronium coupling conditions, making this intermediate particularly suitable for high-throughput amide library synthesis where reaction completion time and product purity are critical productivity metrics.

Application
Selection Property
Validation Focus
FLAP modulator intermediate synthesis
Tert-butyl ester coupling stability
Reported Suzuki coupling yield reproducibility
Kinase fragment library construction
Bidentate hinge-binding geometry
Kinase selectivity and ¹⁹F NMR screening context
Scale-up feasibility assessment
Normal-phase purification compatibility
Reported chromatographic protocol scalability
Amide library diversification
Fluorine-mediated coupling efficiency
Amide coupling rate enhancement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.